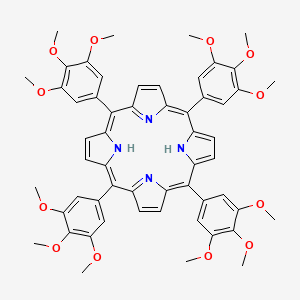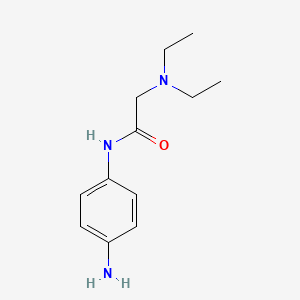
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a synthetic organic compound known for its unique structure and chemical properties. The presence of the hexyloxy group attached to a phenyl ring, combined with the triazine core, renders it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The preparation of 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves a multi-step synthesis. The initial step often includes the alkylation of 3-hydroxyphenyl compounds with hexyl bromide in the presence of a base to introduce the hexyloxy group. This is followed by a series of condensation reactions where appropriate intermediates react under controlled conditions to form the triazine ring structure.
Industrial production methods: Industrial-scale production leverages optimized reaction pathways, incorporating catalysts and reagents to enhance yield and purity. The key industrial processes involve temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidation reactions, particularly at the alkyl and phenyl groups.
Reduction: : Reduction of the triazine ring can lead to the formation of different triazine derivatives.
Substitution: : The presence of various substituents allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often involve halides and appropriate catalysts.
Major products formed from these reactions: Depending on the type of reaction, the major products can range from hydroxylated derivatives to fully reduced triazines and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine finds its applications across multiple domains:
Chemistry: : As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: : Potential use in bioassays and as a probe in molecular biology.
Medicine: : Research into its pharmacological properties for drug development.
Industry: : Utilized in the creation of advanced materials and in polymer science.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. The pathways involved include modulation of enzyme activity or altering receptor function, which can influence biological pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structural motifs, such as those with different alkyl or aryl groups, 1-(3-(Hexyloxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine offers unique reactivity and physical properties. Similar compounds include:
1-(3-(Methoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
1-(3-(Ethoxy)phenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
These analogs highlight the impact of different substituents on the compound's overall behavior and applications.
Eigenschaften
IUPAC Name |
1-(3-hexoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-4-5-6-7-11-23-14-10-8-9-13(12-14)22-16(19)20-15(18)21-17(22,2)3/h8-10,12H,4-7,11H2,1-3H3,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWGOAUOQPFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=NC(=NC2(C)C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)


![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)









